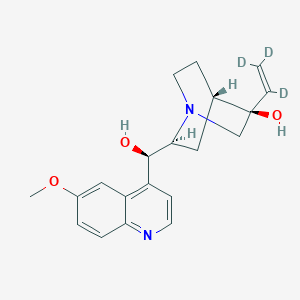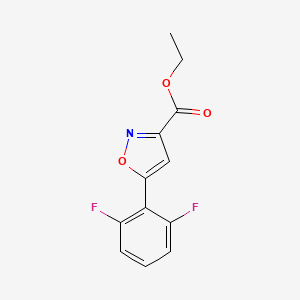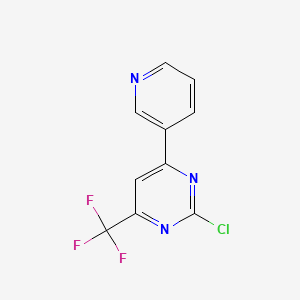
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of chlorine and trifluoromethyl groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-pyridinecarboxaldehyde and 2,4,6-trichloropyrimidine.
Condensation Reaction: The 3-pyridinecarboxaldehyde undergoes a condensation reaction with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, and other electrophilic derivatives.
Oxidation and Reduction: Formation of hydroxylated and reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound may affect signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain reactions.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, affecting its overall chemical properties.
Uniqueness
2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of pyridine and pyrimidine rings further adds to its uniqueness, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H5ClF3N3 |
|---|---|
Poids moléculaire |
259.61 g/mol |
Nom IUPAC |
2-chloro-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-16-7(6-2-1-3-15-5-6)4-8(17-9)10(12,13)14/h1-5H |
Clé InChI |
JSIGVMAKFWAQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


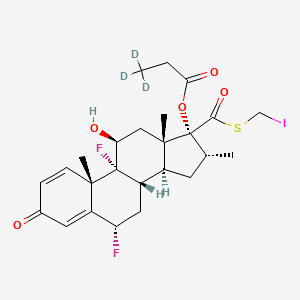
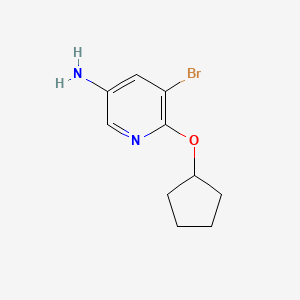

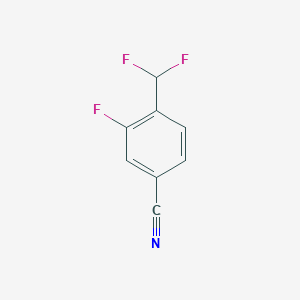
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

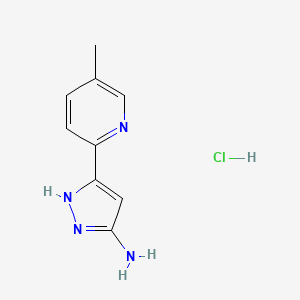
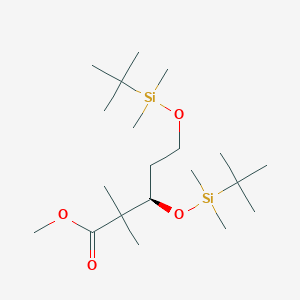
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
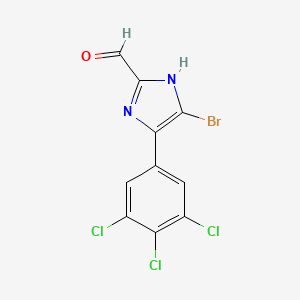
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
